1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)indole-3-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-10(2)15-18-17(21-20-15)19-16(23)13-9-22(11(3)4)14-8-6-5-7-12(13)14/h5-11H,1-4H3,(H2,18,19,20,21,23) |
InChI Key |
YSBIECAKZGVEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CN(C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of Isopropyl Groups: Isopropyl groups are introduced through alkylation reactions using isopropyl halides in the presence of a base.
Final Coupling: The final step involves coupling the indole and triazole intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Antifungal Properties
Research has shown that compounds containing the 1,2,4-triazole structure exhibit significant antifungal activity. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and leads to fungal cell death .
Antimicrobial Activity
The indole-triazole conjugates have been designed and synthesized as potential antimicrobial agents. In studies, these compounds demonstrated activity against various bacterial strains. The incorporation of the indole structure is believed to enhance the lipophilicity and membrane penetration of the molecules, thereby improving their antimicrobial efficacy .
Anticancer Potential
Recent studies have highlighted the anticancer properties of related triazole compounds. For example, certain 1,2,4-triazoles have shown promising results against colon carcinoma and breast cancer cell lines, with specific IC50 values indicating their potency as anticancer agents . The mechanism often involves inducing apoptosis in cancer cells through various pathways.
Antifungal Efficacy
A study focusing on the synthesis of 1,2,4-triazoles revealed that modifications in the side chains significantly affected antifungal activity. The introduction of isopropyl groups increased the lipophilicity and improved interaction with fungal membranes, leading to enhanced antifungal effects against Candida species .
Antimicrobial Screening
In an investigation of new indole-triazole conjugates, several compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the indole ring led to increased activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis, by binding to its molecular targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)
- Structure : Shares the 5-propan-2-yl-1H-1,2,4-triazol-3-yl group but replaces the indole with a benzothiazole-phenyl-acetamide backbone.
- Key Differences :
- Molecular Formula : C21H21N5OS2 (vs. C17H20N6O for the target compound). The higher sulfur content could influence redox properties or metal-binding affinity.
Suvecaltamide (INN Proposed: List 122, WHO 2019)
- Structure : Contains a triazole-linked pyridine and trifluoroethoxy group, with a propan-2-yl-substituted phenylacetamide.
- Biological Activity : Voltage-activated calcium channel (Cav) stabilizer, indicating CNS applications (e.g., antiepileptic).
- Comparison :
- Both compounds use propan-2-yl groups for lipophilicity, but suvecaltamide’s trifluoroethoxy group enhances metabolic resistance and blood-brain barrier penetration .
- The indole-triazole combination in the target compound may favor different target interactions, such as kinase inhibition over ion channel modulation.
Imidazolylindol-propanol (MIC: 0.001 µg/mL against Candida albicans)
- Structure: Combines imidazole and indole with a propanol side chain.
- Activity : Potent antifungal agent validated via the Alamar Blue fluorometric assay .
- Comparison: The target compound’s triazole could offer broader-spectrum antifungal activity compared to imidazole, which is prone to resistance. Carboxamide vs. propanol functional groups may influence cell membrane penetration (e.g., targeting ergosterol biosynthesis vs. CYP51 inhibition).
Structural and Functional Analysis
Research Findings and Implications
- Antifungal Potential: The indole-triazole scaffold aligns with known antifungal agents (e.g., fluconazole derivatives), though the propan-2-yl groups may reduce polarity, enhancing tissue penetration .
- CNS Applications : Structural parallels to suvecaltamide suggest possible neuroactivity, but experimental validation is needed .
- Synthetic Routes : Likely involves amide coupling between 1-(propan-2-yl)-1H-indole-3-carboxylic acid and 5-(propan-2-yl)-1H-1,2,4-triazol-3-amine, using reagents like EDCI/HOBt or DCC .
Biological Activity
1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It contains an indole core substituted with a triazole moiety, which is known for its diverse biological activities.
Chemical Formula: C₁₄H₁₈N₄O
Molecular Weight: 270.33 g/mol
CAS Number: Not specifically listed but can be derived from its components.
Antifungal Activity
Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives. The triazole ring is a critical pharmacophore in many antifungal agents. For instance, compounds containing the 1,2,4-triazole structure have shown efficacy against various fungal strains due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| Compound A | Candida albicans | 5.0 |
| Compound B | Aspergillus niger | 8.0 |
| 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide | C. albicans | TBD |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. For example, triazole derivatives have been reported to exhibit significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 12.5 |
| Compound D | HCT116 | 6.2 |
| 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide | MCF-7 | TBD |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and indole rings significantly affect biological activity. For instance:
- Substitution Patterns: The position and type of substituents on the triazole ring influence the binding affinity to target enzymes.
- Indole Modifications: Alterations in the indole moiety can enhance lipophilicity and cellular permeability.
Study on Antifungal Efficacy
A recent study evaluated a series of triazole derivatives including the target compound against Candida species. The results demonstrated that compounds with branched alkyl groups exhibited enhanced antifungal activity compared to linear counterparts .
Study on Anticancer Effects
Another research effort focused on the cytotoxicity of various indole-triazole hybrids against cancer cell lines. The study found that certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 cells .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
The synthesis involves multi-step reactions, typically starting with functionalization of the indole and triazole moieties. Key steps include:
- Indole functionalization : Introducing the propan-2-yl group via alkylation under acidic conditions (e.g., H₂SO₄ catalysis) .
- Triazole coupling : Amide bond formation between the indole-3-carboxylic acid and the 5-(propan-2-yl)-1H-1,2,4-triazole-3-amine using coupling agents like EDCI/HOBt .
Optimization Strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlling temperature (60–80°C) minimizes side reactions .
- Purification : Sequential column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) improve purity .
How should researchers resolve contradictions in NMR spectral data during characterization?
Advanced Research Focus
Contradictions often arise in distinguishing regioisomers or assigning protons in crowded spectral regions (e.g., indole C-2 vs. triazole protons).
Methodology :
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating [1]H and [13]C shifts, particularly for the triazole C-3 and indole C-3 positions .
- Isotopic labeling : Synthesizing deuterated analogs (e.g., D₂O exchange) clarifies exchangeable protons in the triazole ring .
- Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
What computational methods are suitable for predicting biological targets and binding modes?
Advanced Research Focus
Leverage molecular docking and MD simulations :
- Target identification : Use pharmacophore models based on structural analogs (e.g., indole-triazole hybrids with kinase inhibitory activity) .
- Docking protocols :
- Free energy calculations : MM-GBSA/PBSA quantifies binding affinities for prioritization .
What strategies can determine the structure-activity relationship (SAR) for this compound’s bioactivity?
Advanced Research Focus
SAR Workflow :
Analog synthesis : Modify substituents (e.g., propan-2-yl groups on indole/triazole) to assess steric/electronic effects .
Biological assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution for MIC determination .
Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) with activity .
How do solvent polarity and temperature influence regioselectivity in triazole substitution?
Basic Research Focus
Regioselectivity in triazole functionalization is highly solvent- and temperature-dependent:
- Polar solvents (DMF, DMSO) : Favor N-1 substitution due to stabilization of transition states via solvation .
- Nonpolar solvents (toluene) : Promote N-2 substitution via entropic control .
- Temperature effects : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity for N-1 products .
What are the challenges in developing bioassays for neuroprotective effects?
Advanced Research Focus
Key challenges include:
- Model selection : Primary neuronal cultures vs. immortalized cell lines (e.g., SH-SY5Y) may yield conflicting results due to differential receptor expression .
- Endpoint selection : Balance between high-throughput (e.g., ROS assays) and mechanistic endpoints (e.g., caspase-3 activation) .
- Positive controls : Use established neuroprotectants (e.g., memantine) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
